molecular formula C9H11F2NO B13272136 3,5-Difluoro-4-propoxyaniline

3,5-Difluoro-4-propoxyaniline

Cat. No.: B13272136
M. Wt: 187.19 g/mol
InChI Key: FQKXQXQXAYYWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-propoxyaniline is an organic compound with the molecular formula C9H11F2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-4-propoxyaniline typically involves the reaction of 3,5-difluoroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-4-propoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluoro-4-propoxyaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The fluorine atoms enhance its binding affinity to target proteins, while the propoxy group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-propoxyaniline is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3,5-difluoro-4-propoxyaniline

InChI

InChI=1S/C9H11F2NO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3

InChI Key

FQKXQXQXAYYWGT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.